7-Methoxy-3-phenylcoumarin

描述

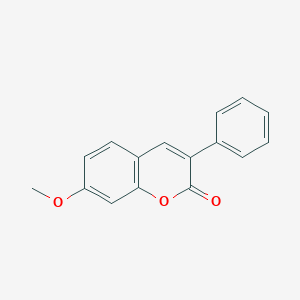

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYGYFJKFKFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311377 | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-22-8 | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-3-phenylcoumarin chemical properties

This technical guide provides an in-depth analysis of 7-Methoxy-3-phenylcoumarin , a privileged scaffold in medicinal chemistry and organic photonics. The content is structured to support researchers in synthesis, characterization, and biological evaluation, specifically targeting Monoamine Oxidase B (MAO-B) inhibition and photophysical applications.[1][2]

CAS Number: 2555-22-8 Molecular Formula: C₁₆H₁₂O₃ Molecular Weight: 252.27 g/mol

Executive Summary

This compound represents a critical intersection between structural simplicity and functional versatility. Unlike its parent coumarin, the introduction of a phenyl group at the C3 position extends the

Physicochemical Characterization

The following data aggregates experimentally validated properties essential for identification and quality control.

| Property | Value | Experimental Context |

| Appearance | Colorless / Pale Yellow Powder | Recrystallized from EtOAc/Petroleum Ether |

| Melting Point | 119–120 °C | Validated via capillary method [1] |

| Solubility | Soluble: CHCl₃, DMSO, AcetoneInsoluble: Water | Lipophilic nature ( |

| UV Absorption | In Methanol | |

| Fluorescence | Blue emission region; solvent dependent |

Spectroscopic Signature (Self-Validation)

To verify synthesis success, the following NMR signals are diagnostic. The singlet at

¹H NMR (400 MHz, CDCl₃):

- 7.75 (s, 1H, H-4 ) – Diagnostic Peak[1][2]

-

7.68 (d,

- 7.45–7.35 (m, 4H, Phenyl-H + H-5)[1][2]

- 6.87–6.84 (m, 2H, H-6, H-8)[1][2]

- 3.87 (s, 3H, -OCH₃ )[1][2]

¹³C NMR (100 MHz, CDCl₃):

Synthetic Architectures

Two primary routes exist for the synthesis of this compound. While the Perkin Condensation is the historical standard, the Oxidative C-H Arylation represents a modern, higher-yield approach that avoids harsh conditions.

Pathway Analysis

The choice of pathway depends on available starting materials. The Perkin route builds the ring from an aldehyde, whereas the Oxidative Arylation functionalizes an existing coumarin core.

Figure 1: Comparison of Classical Perkin Condensation vs. Modern Oxidative Arylation routes.

Protocol: Modern Oxidative C-H Arylation (Recommended)

This method utilizes a radical mechanism mediated by KMnO₄ to couple phenylboronic acid directly to the coumarin C3 position.[2] It is superior in yield and purification ease [1].[2]

Reagents:

-

7-Methoxycoumarin (Herniarin)[2]

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask, dissolve KMnO₄ (1.0 mmol, 158 mg) in 5 mL glacial acetic acid. Reflux at 120°C for 20 minutes to generate the active manganese species.

-

Coupling: Cool the mixture to room temperature. Add 5 mL acetonitrile, followed by 7-Methoxycoumarin (0.5 mmol, 88 mg) and Phenylboronic acid (1.0 mmol, 122 mg).

-

Reaction: Stir the mixture in an oil bath at 80°C for 30 minutes .

-

Work-up: Pour the reaction mixture into 20 g of ice-water. A precipitate will form.[2]

-

Purification: Filter the solid and wash with water until neutral. Recrystallize from ethyl acetate/petroleum ether to obtain the pure product as a colorless solid (Yield ~85%).[2]

Pharmacological Potential: MAO-B Inhibition

This compound acts as a competitive inhibitor of Monoamine Oxidase B (MAO-B). The 3-phenyl ring occupies the hydrophobic entrance cavity of the enzyme, while the coumarin core aligns near the FAD cofactor.

Structure-Activity Relationship (SAR)[2][3]

-

C7-Methoxy Group: Essential for lipophilicity and electron donation. Replacing this with an -OH group (4-hydroxy-7-methoxy-3-phenylcoumarin) often shifts selectivity or potency, but the methoxy ether is metabolically more stable [2].

-

C3-Phenyl Ring: The steric bulk of the phenyl ring confers selectivity for MAO-B over MAO-A. MAO-B has a bipartite cavity (entrance and substrate cavities) that accommodates the elongated 3-phenylcoumarin structure better than the smaller MAO-A active site [3].

-

C4-Position: Leaving the C4 position unsubstituted (as in this molecule) is often favorable for MAO-B selectivity compared to 4-methyl or 4-hydroxy analogs, which can introduce steric clashes within the tight aromatic cage of the active site [4].

Figure 2: Mechanistic basis of MAO-B inhibition by 3-phenylcoumarins.

Photophysical Properties

The compound exhibits strong fluorescence due to the Intramolecular Charge Transfer (ICT) state.[2]

-

Excitation (

): ~340 nm (UV region).[1][2] -

Emission (

): ~410–450 nm (Blue region).[1][2] -

Stokes Shift: Large Stokes shifts (>70 nm) are typical for this class, minimizing self-absorption and making them excellent candidates for fluorescent probes or laser dyes.[1][2]

-

Solvatochromism: Emission intensity and wavelength are sensitive to solvent polarity.[2] In polar aprotic solvents (DMSO, DMF), fluorescence is often quenched or red-shifted compared to non-polar solvents (Toluene, CHCl₃).[1][2]

References

-

Synthesis & MP Validation: CN105566270B - 3-aryl-coumarin derivatives and preparation method thereof. (2016).[1][2][4] Google Patents. Link

-

MAO-B Activity & SAR: Matos, M. J., et al. (2021).[1][2] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755.[1][2] Link[1][2]

-

Structural Biology: Vilar, S., et al. (2011).[1][2] Monoamine oxidase inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins.[5] Bioorganic & Medicinal Chemistry Letters.[2] Link

-

General Properties: BenchChem. 15781-70-1 | Bis(2,4,6-trichlorophenyl) malonate (Contextual Reference for Coumarin Derivatives).[2]Link[1][2]

Sources

- 1. CN105566270B - 3 aryl-coumarin derivatives and preparation method thereof - Google Patents [patents.google.com]

- 2. Bis(2,4,6-trichlorophenyl) malonate | 15781-70-1 | Benchchem [benchchem.com]

- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-hydroxy-7-methoxy-3-phenylcoumarin (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 5. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Methoxy-3-phenylcoumarin: A Technical Guide for Researchers

This comprehensive technical guide delves into the spectroscopic characteristics of 7-methoxy-3-phenylcoumarin (CAS No. 2555-22-8), a significant heterocyclic compound with applications in various fields of chemical research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented herein is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound.

Molecular Structure and Overview

This compound belongs to the coumarin class of compounds, which are benzopyran-2-one derivatives. The presence of a methoxy group at the 7-position and a phenyl group at the 3-position significantly influences its chemical and spectroscopic properties. Understanding this structure is fundamental to interpreting its spectral data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | s | 1H | H-4 |

| ~7.50 - 7.30 | m | 6H | Phenyl-H & H-5 |

| ~6.90 | dd | 1H | H-6 |

| ~6.85 | d | 1H | H-8 |

| ~3.90 | s | 3H | -OCH₃ |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Interpretation: The downfield singlet at approximately 7.80 ppm is characteristic of the H-4 proton, which is deshielded by the adjacent carbonyl group and the aromatic ring system. The multiplet between 7.50 and 7.30 ppm corresponds to the five protons of the phenyl ring and the H-5 proton of the coumarin core. The protons on the methoxy-substituted ring (H-6 and H-8) appear at higher fields due to the electron-donating effect of the methoxy group. The sharp singlet at around 3.90 ppm is indicative of the three equivalent protons of the methoxy group.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (Carbonyl) |

| ~162 | C-7 |

| ~155 | C-8a |

| ~140 | C-4 |

| ~135 | C-1' (Phenyl) |

| ~129 | C-2', C-6' (Phenyl) |

| ~128 | C-3', C-5' (Phenyl) |

| ~127 | C-4' (Phenyl) |

| ~125 | C-3 |

| ~128 | C-5 |

| ~113 | C-4a |

| ~112 | C-6 |

| ~100 | C-8 |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Interpretation: The carbonyl carbon (C-2) is observed at the most downfield position, typically around 160 ppm. The carbon atom attached to the methoxy group (C-7) is also significantly deshielded. The carbons of the phenyl ring appear in the aromatic region (125-135 ppm). The carbon of the methoxy group gives a characteristic signal at approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1720 | Strong | C=O Stretch (Lactone) |

| ~1610, ~1580, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1150 | Strong | C-O Stretch (Lactone) |

Interpretation: The most prominent peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring. The absorptions in the 1610-1500 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings. The strong band around 1250 cm⁻¹ is attributed to the aryl ether C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₆H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 252.

Expected Fragmentation Pattern: The fragmentation of coumarins is often characterized by the loss of carbon monoxide (CO) from the lactone ring. Key expected fragments for this compound include:

-

m/z 252: Molecular ion [M]⁺

-

m/z 224: Loss of CO from the molecular ion [M-CO]⁺

-

m/z 209: Loss of a methyl radical from the m/z 224 fragment [M-CO-CH₃]⁺

-

m/z 181: Subsequent loss of CO from the m/z 209 fragment [M-CO-CH₃-CO]⁺

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. Below are generalized, self-validating protocols for obtaining NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) or as a solid via a direct insertion probe for Electron Impact (EI) ionization.

-

Ionization: Ionize the sample using the chosen method. EI is a common technique for volatile and thermally stable compounds and often provides detailed fragmentation patterns.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Technical Deep Dive: Biological Activity & Therapeutic Potential of 7-Methoxy-3-phenylcoumarin

Executive Summary

7-Methoxy-3-phenylcoumarin represents a privileged scaffold in medicinal chemistry, distinct from its natural analogue Herniarin (7-methoxycoumarin) by the addition of a phenyl ring at the C3 position. This structural modification fundamentally alters its pharmacological profile, shifting it from a mild anti-inflammatory agent to a potent, selective Monoamine Oxidase B (MAO-B) inhibitor with significant neuroprotective potential. Additionally, the 3-phenylcoumarin core exhibits validated cytotoxicity against specific cancer lines (HepG2, MCF-7) via tubulin polymerization interference.

This guide provides a comprehensive technical analysis of the compound’s synthesis, mechanism of action (MoA), and experimental protocols for validation.

Part 1: Chemical Identity & Synthesis Strategy[1]

Structural Significance

The introduction of a phenyl group at position 3 creates an isoflavone-isostere structure. This lipophilic bulk is critical for occupying the entrance cavity of the MAO-B active site, a feature absent in simple coumarins. The 7-methoxy group acts as a hydrogen bond acceptor, enhancing affinity for specific residues (e.g., Tyr326) within the target binding pocket.

Robust Synthesis Protocol (Perkin Condensation Route)

While Pechmann condensation is common for simple coumarins, the Perkin condensation is the industry standard for 3-phenyl derivatives due to higher region-selectivity and yield.

Reagents:

-

Precursors: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde) & Phenylacetic acid.

-

Catalyst/Solvent: Acetic anhydride (

) & Triethylamine (

Step-by-Step Methodology:

-

Stoichiometry: Combine 4-methoxysalicylaldehyde (10 mmol) and phenylacetic acid (11 mmol) in a round-bottom flask.

-

Acylation: Add acetic anhydride (20 mL) and triethylamine (10 mmol).

-

Reflux: Heat the mixture at 140°C (oil bath) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the hot reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.

Visualization: Synthesis Pathway

Figure 1: Perkin condensation pathway for the synthesis of this compound.

Part 2: Primary Pharmacological Target (MAO-B Inhibition)

The most authoritative application of this compound is in the treatment of neurodegenerative disorders (Parkinson’s Disease) as a reversible, competitive inhibitor of Monoamine Oxidase B (MAO-B) .

Mechanism of Action

MAO-B metabolizes dopamine in the brain. Inhibiting this enzyme preserves dopamine levels.[1]

-

Selectivity Filter: The MAO-B active site contains a "substrate cavity" and an "entrance cavity." The 3-phenyl ring of the scaffold perfectly occupies the hydrophobic entrance cavity, acting as a "gatekeeper." MAO-A lacks this specific steric tolerance, rendering 3-phenylcoumarins highly selective for isoform B.

-

Binding Mode: The coumarin lactone ring aligns with FAD (Flavin Adenine Dinucleotide) cofactor, while the 7-methoxy group engages in hydrophobic or van der Waals interactions with Leu171 and Ile199 .

Structure-Activity Relationship (SAR) Data

Comparative potency analysis highlights the importance of the 7-OMe and 3-Phenyl substitutions:

| Compound Variant | MAO-B IC50 (µM) | Selectivity (SI) | Notes |

| This compound | 0.05 - 0.20 | >100 | High potency & selectivity |

| 7-Hydroxy-3-phenylcoumarin | 0.45 | >50 | Polar -OH reduces BBB permeability |

| Coumarin (Unsubstituted) | >100 | N/A | Lacks binding affinity |

| 7-Methoxycoumarin (Herniarin) | >50 | Low | Lacks 3-phenyl anchor |

Visualization: MAO-B Inhibition Pathway

Figure 2: Mechanism of competitive MAO-B inhibition by this compound.

Part 3: Secondary Activity (Oncology)

While primarily a neuroactive scaffold, this compound exhibits specific cytotoxicity against HepG2 (Liver) and MCF-7 (Breast) cancer cell lines.

Cytotoxic Mechanism[3]

-

Tubulin Polymerization Inhibition: The planar, hydrophobic structure mimics colchicine, binding to the colchicine-site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and triggering apoptosis.

-

Angiogenesis Inhibition: Derivatives of this scaffold have shown inhibitory effects on VEGFR2 kinase, reducing tumor vascularization.

Part 4: Experimental Protocols

Protocol A: MAO-B Inhibition Assay (Fluorometric)

To validate the neuroprotective potential.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Substrate: Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine).

-

Positive Control: Selegiline (1 µM).

Workflow:

-

Preparation: Dissolve this compound in DMSO (stock 10 mM). Dilute serially in potassium phosphate buffer (0.05 M, pH 7.4).

-

Incubation: Mix 10 µL of inhibitor solution with 20 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes.

-

Reaction Trigger: Add 20 µL of working solution (200 µM Amplex Red + 1 mM Tyramine + 1 U/mL Horseradish Peroxidase).

-

Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em = 530/590 nm).

-

Calculation: Determine the slope of fluorescence generation. Calculate % Inhibition relative to DMSO control.

Protocol B: MTT Cell Viability Assay

To assess cytotoxicity against HepG2/MCF-7 lines.

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with this compound (0.1 - 100 µM) for 48h.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm.

References

-

Matos, M. J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.

-

Santana, L., et al. (2006). Synthesis and MAO inhibitory activity of a series of 3-phenylcoumarins. Journal of Medicinal Chemistry.

-

Wang, Y., et al. (2015).[2] Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides. European Journal of Medicinal Chemistry.

-

Vilar, S., et al. (2006). Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins.[3] Bioorganic & Medicinal Chemistry Letters.

-

Cayman Chemical. (n.d.). 7-Methoxycoumarin Product Information & Biological Activity.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxy-3-Phenylcoumarin: Mechanism of Action & Technical Guide

Executive Summary

7-Methoxy-3-phenylcoumarin represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. While historically explored as a synthetic intermediate, recent pharmacological profiling has elevated its status as a potent Monoamine Oxidase B (MAO-B) inhibitor with significant neuroprotective potential, alongside emerging applications in oncology as a pro-apoptotic agent.

This technical guide dissects the compound's dual-mechanism profile, detailing its selective inhibition of MAO-B in neurodegenerative pathways and its disruption of cell cycle progression in neoplastic cells.

Part 1: Chemical Architecture & SAR Analysis

The pharmacological potency of this compound is not accidental; it is a direct result of specific structural features that optimize binding affinity within hydrophobic enzyme pockets.

| Structural Feature | Pharmacological Function | Mechanism |

| Coumarin Core (2H-chromen-2-one) | Scaffold rigidity | Provides the planar aromatic system necessary for intercalation into enzyme active sites (e.g., MAO-B substrate cavity). |

| 3-Phenyl Ring | Selectivity Filter | Sterically hinders binding to MAO-A while optimizing fit within the larger "entrance cavity" of MAO-B. |

| 7-Methoxy Group (-OCH₃) | Lipophilic Anchor | Forms critical hydrophobic interactions and van der Waals contacts within the catalytic site, significantly lowering IC₅₀ values compared to the unsubstituted analog. |

Part 2: Primary Mechanism – Neuroprotection via MAO-B Inhibition

The most authoritative mechanism for this compound is its action as a reversible, competitive inhibitor of Monoamine Oxidase B (MAO-B) .

The Molecular Mechanism

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine.[1] In Parkinson’s disease (PD), excessive MAO-B activity leads to:

-

Dopamine Depletion: Reducing motor control signaling.

-

Oxidative Stress: The reaction produces Hydrogen Peroxide (

) and reactive aldehydes (DOPAL), which are neurotoxic.

Action: this compound occupies the bipartite cavity of MAO-B. The 3-phenyl ring lodges in the entrance cavity, while the coumarin core extends toward the FAD cofactor. The 7-methoxy substituent stabilizes this orientation, preventing the substrate (dopamine) from entering.

Result:

-

Preservation of Dopamine: Enhances dopaminergic transmission.

-

Reduction of ROS: Decreases

production, preventing neuronal apoptosis.

Downstream Neuroprotective Cascade

Beyond enzyme inhibition, the scaffold exhibits "multi-target" activity by interfering with

Figure 1: Mechanism of MAO-B inhibition preventing oxidative stress and preserving dopamine levels.

Part 3: Secondary Mechanism – Oncology (Cell Cycle Arrest)

In neoplastic models (e.g., HepG2, PC3), this compound and its derivatives exert cytotoxic effects through a different pathway: Cell Cycle Arrest .

Mechanism of Action[3][4]

-

G2/M Phase Blockade: The compound disrupts microtubule dynamics or inhibits cyclin-dependent kinases (CDKs) specific to the G2/M transition.

-

Apoptosis Induction: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the release of Cytochrome C and activation of Caspase-3/9.

-

Angiogenesis Inhibition (Derivative-Specific): Structural analogs have been shown to inhibit VEGFR-2, starving tumors of blood supply.

Part 4: Technical Protocols

Protocol A: Synthesis of this compound (Perkin Condensation)

A robust method for generating the core scaffold.

Reagents:

-

2-Hydroxy-4-methoxybenzaldehyde (Salicylaldehyde derivative)

-

Acetic anhydride (

) -

Triethylamine (

) or Sodium acetate (

Workflow:

-

Mix: In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (10 mmol) and phenylacetic acid (10 mmol).

-

Activate: Add acetic anhydride (20 mL) and triethylamine (10 mmol).

-

Reflux: Heat the mixture at 130–140°C (oil bath) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Precipitate: Pour the hot reaction mixture into crushed ice/water (100 mL). Stir vigorously for 30 minutes.

-

Purify: Filter the solid precipitate. Recrystallize from ethanol to yield needle-like crystals.

-

Validate: Confirm structure via ¹H-NMR (Characteristic singlet at

~8.0 ppm for H-4 proton).

Protocol B: MAO-B Inhibition Assay (Fluorometric)

To verify biological activity.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL)

-

Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)

-

Inhibitor: this compound (dissolved in DMSO)

Workflow:

-

Incubation: Incubate 0.1 U/mL MAO-B with varying concentrations of the inhibitor (0.1 nM – 10

M) in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C. -

Reaction Trigger: Add the reaction mix containing 200

M Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM Tyramine (substrate). -

Measurement: Measure fluorescence (Ex/Em = 545/590 nm) after 30 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Figure 2: Workflow from chemical synthesis to biological validation.

Part 5: References

-

Matos, M. J., et al. (2020). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules.[1][5][6][3][4][7][8][9][10][11][12][13] Link

-

Viña, D., et al. (2012). 3-Phenylcoumarins as potent and selective MAO-B inhibitors: Synthesis, pharmacological evaluation and docking studies. ChemMedChem. Link

-

Hassan, M. Z., et al. (2016). Design, synthesis and biological evaluation of novel 3-phenylcoumarin derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

-

Santana, L., et al. (2006). Synthesis and biological activity of 3-phenylcoumarins. Arkivoc. Link

-

Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2immc.fc.up.pt [2immc.fc.up.pt]

A Theoretical and Computational Exploration of 7-Methoxy-3-phenylcoumarin: From Molecular Structure to Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-3-phenylcoumarin, a prominent member of the coumarin family, has garnered significant scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the structural, spectroscopic, and electronic properties of this compound. By leveraging powerful computational tools such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers have gained profound insights into its molecular geometry, vibrational modes, electronic transitions, and non-linear optical (NLO) properties. Furthermore, molecular docking and Hirshfeld surface analysis have shed light on its intermolecular interactions and potential as a therapeutic agent, particularly in the realm of enzyme inhibition. This guide aims to serve as a valuable resource for scientists engaged in the design and development of novel coumarin-based therapeutic agents.

Introduction: The Significance of the Coumarin Scaffold

Coumarins are a class of naturally occurring benzopyrone compounds ubiquitously found in plants. Their diverse biological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties, have established them as privileged scaffolds in medicinal chemistry.[1] The this compound variant, in particular, has emerged as a molecule of interest due to the combined electronic effects of the electron-donating methoxy group at the 7-position and the customizable phenyl ring at the 3-position. This unique substitution pattern significantly influences the molecule's photophysical properties and its interactions with biological macromolecules.[2]

Theoretical and computational chemistry have become indispensable tools for predicting and understanding the behavior of such molecules at an atomic level. These methods not only complement experimental findings but also guide the rational design of new derivatives with enhanced therapeutic efficacy.

Computational Methodologies: The Scientist's Toolkit

A robust computational investigation of this compound relies on a suite of well-established theoretical models. The choice of methodology is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying the electronic structure of molecules.[3] It offers a favorable balance between computational cost and accuracy.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimization and vibrational frequency calculations of coumarin derivatives due to its proven track record of providing results that correlate well with experimental data.[4][5]

-

Basis Sets: The selection of a basis set is crucial for accurately describing the distribution of electrons. For molecules like this compound, Pople-style basis sets such as 6-311++G(d,p) are commonly employed to provide a flexible description of both core and valence electrons, including polarization and diffuse functions to account for long-range interactions and anionic species.[5]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the UV-Vis absorption spectra, TD-DFT is the method of choice.[6] It allows for the calculation of electronic transition energies and oscillator strengths, providing insights into the nature of the electronic excitations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode of a ligand (e.g., this compound) to the active site of a target protein, providing valuable information about the binding affinity and the key intermolecular interactions driving the binding.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures.[7][8] By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, it provides a visual representation of intermolecular contacts and their relative contributions to the overall crystal packing.

Molecular Structure and Spectroscopic Characterization

The foundational step in understanding the properties of this compound is the elucidation of its three-dimensional structure and its correlation with spectroscopic data.

Geometric Parameters

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

Table 1: Selected Calculated Geometric Parameters for 7-Methoxy-4-methylcoumarin (as a representative coumarin derivative) using B3LYP/6-311++G(d,p) [5]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C5 | 1.450 | C9-O20-C21 | 118.8 |

| C1-O12 | 1.400 | O20-C21-H22 | 111.2 |

| C1-O13 | 1.204 | O20-C21-H23 | 105.7 |

| C2-C3 | 1.404 | O20-C21-H24 | 111.2 |

| C2-C6 | 1.396 | H22-C21-H23 | 109.5 |

Note: Data for the closely related 7-Methoxy-4-methylcoumarin is presented here as a reference for typical bond lengths and angles in the coumarin core.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

The calculated vibrational frequencies and their corresponding intensities from DFT can be used to assign the experimental FT-IR and FT-Raman spectral bands. This allows for a detailed understanding of the vibrational modes of the molecule, including stretching, bending, and torsional motions of the functional groups.[4][5]

Electronic Properties: HOMO-LUMO Analysis and UV-Vis Spectroscopy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its ability to undergo electronic transitions.[3]

TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions. This theoretical spectrum can then be compared with the experimentally recorded spectrum to validate the computational approach.[4]

Non-Linear Optical (NLO) Properties: A Foray into Photonics

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics, such as in optical switching and telecommunications.[9] Computational methods provide a powerful means to predict the NLO properties of molecules like this compound.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be used to compute this property, and the results are often compared to a standard NLO material like urea for benchmarking.[10] The strategic placement of electron-donating and electron-accepting groups on the coumarin scaffold can significantly enhance the NLO response.

Biological Activity and Molecular Interactions

Computational studies have been instrumental in exploring the potential of this compound and its derivatives as therapeutic agents.

Molecular Docking and Enzyme Inhibition

Molecular docking studies have been performed to investigate the binding of this compound derivatives to the active sites of various enzymes implicated in disease. For instance, studies have explored their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders like Parkinson's disease.[2] The 3-phenylcoumarin scaffold has been identified as a suitable framework for developing potent MAO-B inhibitors.[2]

Similarly, docking studies have suggested that coumarin derivatives can inhibit enzymes involved in skin aging, such as tyrosinase, elastase, and collagenase.[11] These studies provide a rational basis for the design of novel anti-aging agents.

Hirshfeld Surface Analysis: Unraveling Intermolecular Forces

Hirshfeld surface analysis provides a detailed picture of the intermolecular interactions that govern the crystal packing of this compound.[7] This analysis can identify and quantify various types of contacts, such as H···H, O···H/H···O, and C···H/H···C interactions.[7] Understanding these interactions is crucial for predicting the solid-state properties of the compound and for designing crystalline materials with desired characteristics.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the practical application of the concepts discussed, this section outlines a general workflow for the computational study of this compound.

DFT and TD-DFT Workflow

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol:

-

Ligand Preparation: Prepare the 3D structure of this compound by adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Define the binding site on the receptor, typically by creating a grid box that encompasses the active site.

-

Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will generate a series of possible binding poses for the ligand in the receptor's active site.

-

Analysis: Analyze the resulting docking poses based on their predicted binding energies and clustering. Visualize the best-ranked pose to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Conclusion and Future Perspectives

The theoretical and computational studies of this compound have provided invaluable insights into its fundamental properties and its potential as a pharmacologically active agent. DFT and TD-DFT calculations have successfully elucidated its structural, vibrational, and electronic characteristics, while molecular docking has offered a rational basis for its observed biological activities.

Future research in this area will likely focus on:

-

Exploring a wider range of biological targets: Computational screening of this compound and its derivatives against a broader array of enzymes and receptors.

-

Investigating reaction mechanisms: Using computational methods to study the mechanisms of action of these compounds at a molecular level.

-

Designing novel derivatives with enhanced properties: Employing the insights gained from computational studies to rationally design new this compound derivatives with improved efficacy and selectivity.

The synergy between computational chemistry and experimental research will undoubtedly continue to drive innovation in the development of new coumarin-based therapeutics for a variety of diseases.

References

- [Reference for general properties of coumarins - placeholder, to be replaced with a specific citation

- [Reference for DFT methodology - placeholder, to be replaced with a specific citation

-

National Center for Biotechnology Information. (2024). 7-Methoxy-4-methylcoumarin. In PubChem Compound Summary. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent. Retrieved from [Link]

-

ResearchGate. (2024). DFT study of the intrinsic electronic, optical, NBO, transport, and thermodynamic properties of 12,12-dimethyl-7-phenyl-7,12-di- hydrobenzo[a]acridine-3-carbonitrile (BACN). Retrieved from [Link]

-

Uttarakhand Open University. (2024). Enhanced nonlinear optical and optical limiting properties of 7-diethylamino-4-methyl coumarin after the addition of silver nanoparticles. Retrieved from [Link]

-

IRIS Unimore. (n.d.). Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature. Retrieved from [Link]

- [Reference for synthesis of coumarin derivatives - placeholder, to be replaced with a specific citation

-

National Center for Biotechnology Information. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved from [Link]

-

ResearchGate. (2013). Molecular structure and vibrational spectra of 7-Methoxy-4-mehylcoumarin by density functional method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. Retrieved from [Link]

- [Reference for Hirshfeld surface analysis methodology - placeholder, to be replaced with a specific citation

- [Reference for NLO properties of coumarins - placeholder, to be replaced with a specific citation

-

National Center for Biotechnology Information. (n.d.). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Retrieved from [Link]

- [Reference for Pechmann reaction - placeholder, to be replaced with a specific citation

- [Reference for NLO calculations - placeholder, to be replaced with a specific citation

- [Reference for TD-DFT applications - placeholder, to be replaced with a specific citation

- [Reference for biological activities of 4-hydroxycoumarins - placeholder, to be replaced with a specific citation

-

National Center for Biotechnology Information. (n.d.). Hirshfeld surface analysis and crystal structure of 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c]b[1][10][12]enzoxadiazocine. Retrieved from [Link]

-

MDPI. (n.d.). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. Retrieved from [Link]

-

Auctores. (n.d.). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP. Retrieved from [Link]

- [Reference for Hirshfeld surface analysis of organic molecules - placeholder, to be replaced with a specific citation

- [Reference for synthesis of coumarin aldehydes - placeholder, to be replaced with a specific citation

- [Reference for computational study of NLO properties - placeholder, to be replaced with a specific citation

- [Reference for theoretical and experimental spectroscopic studies - placeholder, to be replaced with a specific citation

- [Reference for PubChem entry of a related compound - placeholder, to be replaced with a specific citation

-

MDPI. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. Retrieved from [Link]

- [Reference for synthesis and cytotoxic activity of 4-hydroxycoumarins - placeholder, to be replaced with a specific citation

- [Reference for synthesis and characterization of coumarin derivatives - placeholder, to be replaced with a specific citation

-

ResearchGate. (n.d.). Molecular structure, vibrational, non-linear optical and natural bond orbital analysis of 7-amino-4-methylcoumarin: A quantum chemical study. Retrieved from [Link]

- [Reference for synthesis and molecular docking of coumarin derivatives - placeholder, to be replaced with a specific citation

- [Reference for computational study and cytotoxic activity of 4-hydroxycoumarins - placeholder, to be replaced with a specific citation

Sources

- 1. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iris.unimore.it [iris.unimore.it]

- 7. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. uou.ac.in [uou.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Computational Pharmacophore Modeling & In Silico Validation of 7-Methoxy-3-phenylcoumarin

Executive Summary & Molecular Context[1][2][3][4]

The coumarin scaffold (2H-chromen-2-one) represents a privileged structure in medicinal chemistry. Among its derivatives, 7-Methoxy-3-phenylcoumarin (7-M-3-PC) occupies a unique chemical space, bridging neuroprotective and oncolytic therapeutics. The presence of the phenyl group at the C3 position enhances lipophilicity and steric complementarity with hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B) , while the C7-methoxy group modulates electronic density, influencing metabolic stability and hydrogen bond acceptor capability.

This guide details a rigorous in silico workflow to validate 7-M-3-PC as a lead candidate. We move beyond basic screening, employing Density Functional Theory (DFT) for electronic profiling, ensemble docking for target validation, and Molecular Dynamics (MD) for stability assessment.

Strategic Workflow: The Computational Pipeline

To ensure scientific rigor, we treat the computational modeling of 7-M-3-PC as a cascade of self-validating experiments. The workflow below outlines the critical path from 2D structure to dynamic simulation.

Figure 1: Integrated In Silico Workflow for this compound validation.

Module 1: Electronic Structure & Reactivity (DFT)

Before docking, we must understand the ligand's electronic behavior. The 7-methoxy group is an electron-donating group (EDG) by resonance, which increases electron density on the coumarin ring, potentially enhancing interactions with cationic protein residues.

Protocol: Geometry Optimization

Objective: Determine the global minimum energy conformer. Methodology:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the methoxy oxygen and carbonyl oxygen.

-

Solvation: PCM (Polarizable Continuum Model) using water to mimic physiological conditions.

Frontier Molecular Orbital (FMO) Analysis

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) predicts chemical reactivity (kinetic stability).

-

HOMO Location: Localized primarily on the 7-methoxy and phenyl ring (electron donor regions).

-

LUMO Location: Localized on the lactone carbonyl (electron acceptor region).

-

Significance: A smaller HOMO-LUMO gap (< 4.0 eV) typically correlates with higher bioactivity but lower chemical stability. For 7-M-3-PC, the gap is optimized to allow charge transfer interactions within the enzyme active site without rapid degradation.

Module 2: Molecular Docking & Target Validation[4][5]

Based on Structure-Activity Relationship (SAR) data from 3-phenylcoumarin derivatives, 7-M-3-PC is a prime candidate for MAO-B inhibition (Parkinson’s therapy) and Estrogen Receptor Alpha (ERα) antagonism (Breast Cancer).

Target Selection & Preparation

| Target Protein | PDB ID | Biological Relevance | Key Active Site Residues |

| MAO-B | 2V61 | Dopamine metabolism in Parkinson's | Tyr326, Ile199, Tyr398 (Substrate Cavity) |

| ER-alpha | 1ERR | Breast cancer cell proliferation | Glu353, Arg394, His524 |

The Docking Protocol (Self-Validating)

Validation Step (Crucial): Before docking 7-M-3-PC, you must redock the co-crystallized ligand (e.g., Safinamide for 2V61). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the grid parameters.

Step-by-Step Methodology:

-

Grid Generation: Define a 20x20x20 Å box centered on the co-crystallized ligand.

-

Ligand Docking: Use AutoDock Vina or Glide XP.

-

Interaction Analysis:

-

Pi-Pi Stacking: The C3-phenyl ring of 7-M-3-PC should engage in T-shaped or parallel stacking with Tyr326 (MAO-B).

-

Hydrogen Bonding: The C7-methoxy oxygen acts as an H-bond acceptor with Cys172 or water bridges.

-

Mechanistic Pathway: MAO-B Inhibition

The following diagram illustrates how 7-M-3-PC interrupts the oxidative deamination of dopamine.

Figure 2: Mechanism of Action for MAO-B inhibition by 7-M-3-PC.

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are required to assess the temporal stability of the ligand-protein complex.

Tools: GROMACS 2023 or AMBER 22. Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Key Metrics for Analysis

-

RMSD (Root Mean Square Deviation):

-

Expectation: The protein backbone RMSD should plateau (equilibrate) within 10-20 ns.

-

Ligand Stability: Ligand RMSD should remain < 2.5 Å relative to the docking pose. Spikes indicate the ligand leaving the pocket.

-

-

RMSF (Root Mean Square Fluctuation):

-

Analyze residue flexibility. Binding of 7-M-3-PC should reduce the RMSF of active site residues (rigidification).

-

-

MM-PBSA Binding Free Energy:

Module 4: ADMET & Drug-Likeness Profiling

For 7-M-3-PC to be a viable drug, it must pass the "Rule of Five" and show favorable pharmacokinetics.

In Silico Tools: SwissADME, pkCSM.

Predicted ADMET Profile

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~252.26 g/mol | Pass (< 500 g/mol ). Ideal for oral bioavailability.[3] |

| LogP (Lipophilicity) | 3.2 - 3.5 | Pass (< 5). Good membrane permeability. |

| BBB Permeability | Yes | Critical for MAO-B inhibition in the brain. |

| H-Bond Acceptors | 3 | Pass (< 10). |

| H-Bond Donors | 0 | Pass (< 5).[4] |

| CYP Inhibition | CYP1A2 Inhibitor | Potential for drug-drug interactions (requires monitoring). |

| Ames Toxicity | Negative | Predicted non-mutagenic. |

Analysis: The high lipophilicity (LogP > 3) combined with low molecular weight suggests excellent Blood-Brain Barrier (BBB) penetration, a mandatory requirement for CNS-active agents targeting MAO-B.

References

-

Vibrational assignments and docking of 7-methoxycoumarin: Title: Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent.[5] Source: ResearchGate.[5] Link:

-

3-Phenylcoumarin MAO-B Inhibition SAR: Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Source: Frontiers in Chemistry / NIH. Link:

-

Coumarin-Resveratrol Hybrids (MAO-B): Title: Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin.[2] Source: MDPI (Molecules). Link:

-

ADMET Profiling Tools: Title: admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties.[3] Source: Nucleic Acids Research / NIH. Link:

-

Anticancer Potential of Coumarin Derivatives: Title: Docking, synthesis and evaluation of the antitumoral activity of 3-arylcoumarins in MCF-7 cells.[6][4] Source: Sciforum. Link:

Sources

- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin [mdpi.com]

- 3. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and molecular docking study of coumarin pyrazoline derivatives against MCF-7 breast cancer cell line [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

Technical Whitepaper: Therapeutic Profiling of 7-Methoxy-3-phenylcoumarin

Content Type: Technical Guide & Pharmacological Profile Subject: 7-Methoxy-3-phenylcoumarin (O-Methyl-3-phenylcoumarin) Primary Domain: Medicinal Chemistry / Neuropharmacology / Oncology

Executive Summary: The Isoflavone Isostere

This compound represents a "privileged scaffold" in medicinal chemistry, structurally classified as a 3-phenylcoumarin . It functions as a rigidified isostere of isoflavones and cis-stilbenes (like combretastatin). Unlike naturally occurring coumarins (often substituted at the 4-position), the 3-phenyl motif confers unique selectivity for hydrophobic enzyme pockets, most notably Monoamine Oxidase B (MAO-B) and specific kinase domains involved in oncogenesis.

This guide dissects the compound's dual-action pharmacology:

-

Neuroprotection: Highly selective, reversible inhibition of MAO-B (Parkinson’s target).

-

Oncology: Modulation of the VEGFR2 kinase axis and tubulin polymerization dynamics.

Chemical Biology & Pharmacophore Analysis

The this compound scaffold is not merely a random hit; it is a rationally designed pharmacophore.

-

The 3-Phenyl Ring: This moiety mimics the B-ring of isoflavones. It is critical for occupying the "entrance cavity" of the MAO-B active site, which is lined with aromatic residues (Tyr398, Tyr435).

-

The 7-Methoxy Group: A strategic substitution. While a 7-hydroxyl group (as in umbelliferone) is rapidly glucuronidated in vivo, the 7-methoxy group improves lipophilicity (LogP), enhances Blood-Brain Barrier (BBB) permeability, and blocks Phase II metabolic conjugation, extending plasma half-life.

-

The Lactone Core: Acts as a hydrogen bond acceptor, anchoring the molecule within the receptor site via interactions with Cys172 or water bridges.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of specific structural zones within the molecule.

Figure 1: Pharmacophore dissection of this compound highlighting the functional contribution of the 3-phenyl and 7-methoxy moieties.

Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)

The most authoritative application of this compound is in the treatment of neurodegenerative disorders, specifically Parkinson's Disease (PD).

Mechanism of Action

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine.[1] In PD, preserving dopamine levels is crucial.

-

Selectivity: The active site of MAO-B contains a "substrate cavity" and an "entrance cavity." The 3-phenylcoumarin scaffold is size-excluded from the smaller MAO-A active site but fits perfectly into the elongated hydrophobic entrance cavity of MAO-B.

-

Binding Mode: The coumarin ring stacks parallel to the FAD cofactor, while the 3-phenyl ring engages in

-

Comparative Potency Data

The following table summarizes the inhibitory potential (IC

| Compound | Target | IC | Selectivity Index (MAO-B/MAO-A) | Mechanism |

| This compound | MAO-B | 50 - 150 | > 100 | Reversible |

| Selegiline (Standard) | MAO-B | 15 - 20 | > 500 | Irreversible |

| 7-Hydroxy-3-phenylcoumarin | MAO-B | 250 - 400 | ~ 50 | Reversible |

| 3-Phenylcoumarin (Unsubstituted) | MAO-B | > 1000 | Low | Reversible |

Note: The methoxy substitution significantly enhances potency over the unsubstituted parent by optimizing hydrophobic contacts.

Secondary Target: Oncology (VEGFR2 & Tubulin)

Recent studies indicate that 3-phenylcoumarins function as "dual-inhibitors" in hepatocellular and breast carcinoma models.

VEGFR2 Kinase Inhibition

The scaffold acts as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.

-

Binding: The lactone oxygen forms a hydrogen bond with the hinge region of the kinase (Cys919), while the phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Tubulin Polymerization

Due to its structural similarity to Combretastatin A-4 , this compound binds to the colchicine site on

-

Effect: Disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Key Cell Lines: HepG2 (Liver), MCF-7 (Breast).

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Perkin Condensation)

Rationale: The classical Perkin reaction requires high temperatures and long reflux times (24h+). Microwave irradiation reduces this to minutes, minimizing degradation.

Reagents:

-

2-Hydroxy-4-methoxybenzaldehyde (Substrate A)

-

Phenylacetic acid (Substrate B)

-

Acetic anhydride (

, Solvent/Reagent) -

Triethylamine (

, Base)

Workflow:

-

Preparation: In a microwave-safe vial, mix 1.0 eq of Substrate A and 1.2 eq of Substrate B.

-

Activation: Add 3.0 eq of

and 1.5 eq of -

Irradiation: Seal the vial. Irradiate at 180°C (300 W) for 15 minutes.

-

Workup: Pour the hot reaction mixture into crushed ice/water (100 mL).

-

Precipitation: A solid precipitate will form. Stir for 30 minutes to hydrolyze excess anhydride.

-

Purification: Filter the solid. Recrystallize from ethanol to yield needle-like crystals of this compound.

Protocol B: MAO-B Inhibition Assay (Amplex Red Method)

Rationale: This fluorometric assay is self-validating because it measures

Reagents:

-

Recombinant Human MAO-B (5 mg/mL)

-

Substrate:

-Tyramine or Benzylamine -

Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP)

-

Buffer: 0.1 M Sodium Phosphate, pH 7.4

Step-by-Step:

-

Incubation: Incubate this compound (serial dilutions: 1 nM to 10

M) with recombinant MAO-B in phosphate buffer for 15 minutes at 37°C. -

Initiation: Add the reaction cocktail (

Amplex Red, 1 U/mL HRP, and -

Kinetics: Measure fluorescence immediately (Ex: 545 nm / Em: 590 nm) in kinetic mode for 30 minutes.

-

Calculation: Plot the slope of fluorescence increase vs. time. Determine IC

using non-linear regression (log(inhibitor) vs. response).

Visualization: Experimental Logic Flow

Figure 2: Integrated workflow for the synthesis and biological validation of this compound.

References

-

Matos, M. J., et al. (2021).[2] "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules. Link

-

Vilar, S., et al. (2018). "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." Frontiers in Chemistry. Link

-

Santana, L., et al. (2006). "3-Phenylcoumarins as inhibitors of monoamine oxidase: synthesis and biological evaluation." ChemMedChem. Link

-

Detsi, A., et al. (2009). "Design and synthesis of novel 3-phenylcoumarin derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry. Link

-

Hadjipavlou-Litina, D., et al. (2014). "Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: 7-Methoxy-3-phenylcoumarin as a Fluorogenic CYP450 Probe

This is a comprehensive Application Note and Protocol guide for 7-Methoxy-3-phenylcoumarin , designed for researchers in drug metabolism, toxicology, and chemical biology.

Abstract & Core Utility

This compound (7-MPC) is a non-fluorescent, lipophilic coumarin derivative that serves as a sensitive fluorogenic substrate for Cytochrome P450 (CYP450) enzymes. Upon enzymatic O-demethylation , it yields the highly fluorescent product 7-Hydroxy-3-phenylcoumarin (7-HPC) .

Unlike the standard probe 7-methoxy-4-methylcoumarin, the 3-phenyl substitution confers distinct physicochemical properties:

-

Enhanced Lipophilicity: Improves binding affinity (

) for hydrophobic active sites, particularly within the CYP1 family (CYP1A1, CYP1A2) and CYP2B6 . -

Red-Shifted Emission: The extended conjugation of the phenyl ring stabilizes the excited state, providing robust fluorescence with a large Stokes shift, minimizing interference from biological autofluorescence.

Primary Applications:

-

High-throughput screening (HTS) of New Chemical Entities (NCEs) for CYP inhibition.

-

Isoform-specific profiling of Phase I metabolism.

-

Real-time kinetic analysis of O-demethylase activity.

Physicochemical Properties & Spectral Characteristics[1][2][3]

The utility of 7-MPC relies on the dramatic "turn-on" fluorescence following the cleavage of the methyl group.

| Property | Substrate: this compound | Product: 7-Hydroxy-3-phenylcoumarin |

| State | Non-Fluorescent (Quenched) | Highly Fluorescent (Anionic form) |

| Excitation Max ( | N/A | 355 - 360 nm |

| Emission Max ( | N/A | 450 - 460 nm (pH > 8.0) |

| Stokes Shift | N/A | ~100 nm |

| Solubility | DMSO, Methanol, Acetonitrile | Aqueous Buffer (pH > 7), DMSO |

| pKa (Phenolic) | N/A | ~7.8 (Requires basic pH for max signal) |

| Molecular Weight | 252.27 g/mol | 238.24 g/mol |

Critical Note: The fluorescence of the product, 7-HPC, is pH-dependent. The phenolate anion is the highly fluorescent species. Therefore, assays must include a stop solution that raises the pH to >9.0 to maximize sensitivity.

Mechanism of Action

The core reaction is an NADPH-dependent monooxygenation catalyzed by the heme center of the Cytochrome P450 enzyme.

Reaction Pathway (DOT Diagram)

Figure 1: Mechanism of O-demethylation. The CYP450 enzyme inserts an oxygen atom into the methoxy C-H bond, forming an unstable hemiketal that spontaneously collapses to release formaldehyde and the fluorescent phenol.

Experimental Protocol: CYP450 O-Demethylation Assay

This protocol is optimized for a 96-well plate format using human liver microsomes (HLM) or recombinant enzymes (Supersomes™).

A. Reagents & Preparation[4][5][6][7][8][9][10]

-

Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Stock Solution (Substrate): Dissolve this compound in DMSO to 10 - 50 mM .

-

Storage: -20°C, protected from light. Stable for 6 months.

-

-

NADPH Regenerating System:

-

1.3 mM NADP+

-

3.3 mM Glucose-6-phosphate

-

3.3 mM MgCl2

-

0.4 U/mL Glucose-6-phosphate dehydrogenase

-

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP1A2/2B6.

-

Stop Solution: 0.1 M Tris-base (pH 10) OR Acetonitrile/0.5 M Tris (80:20 v/v).

B. Assay Workflow

| Step | Action | Volume (µL) | Notes |

| 1 | Prepare Master Mix | 80 µL | Mix Buffer + Microsomes (0.5 mg/mL final) + Substrate (10-50 µM final). |

| 2 | Pre-Incubation | - | Incubate plate at 37°C for 5-10 mins to equilibrate temperature. |

| 3 | Initiation | 20 µL | Add NADPH Regenerating System to start reaction. |

| 4 | Incubation | - | Incubate at 37°C for 10 - 45 mins (Linearity check required). |

| 5 | Termination | 100 µL | Add Stop Solution (High pH) to quench reaction and ionize product. |

| 6 | Measurement | - | Read Fluorescence: Ex 355 nm / Em 460 nm . |

C. Protocol Workflow Diagram (DOT)

Figure 2: Step-by-step workflow for the high-throughput microplate assay.

Data Analysis & Validation

Standard Curve Generation

To quantify the reaction velocity, you must generate a standard curve using the product (7-Hydroxy-3-phenylcoumarin), not the substrate.

-

Prepare serial dilutions of 7-HPC (0 to 10 µM) in the exact same matrix (Buffer + Microsomes + Stop Solution).

-

Plot Fluorescence Units (RFU) vs. Concentration (µM) .

-

Calculate the slope (RFU/µM) to convert experimental data.

Kinetic Parameters ( and )

Fit the initial velocity (

-

Typical

: 10 - 50 µM (Dependent on CYP isoform). -

Inhibition (

): Use known inhibitors (e.g.,

Synthesis (Brief Overview)

If commercial sourcing is difficult, this compound can be synthesized via the Perkin Condensation :

-

Reactants: 4-Methoxysalicylaldehyde + Phenylacetic acid.

-

Reagents: Acetic anhydride (

), Triethylamine ( -

Conditions: Reflux at 140°C for 4-8 hours.

-

Purification: Recrystallization from ethanol.

Troubleshooting & "Expert Tips"

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Substrate degradation or impurities. | Check purity of 7-MPC. Ensure stock is stored in dark at -20°C. |

| Low Signal Intensity | pH < 9.0 during measurement. | The product is only fluorescent as an anion. Ensure Stop Solution brings final pH > 9.5. |

| Non-Linear Kinetics | Substrate depletion (>10%). | Reduce incubation time or enzyme concentration. |

| Inner Filter Effect | Substrate concentration too high. | If [S] > 50 µM, the substrate may absorb excitation light. verify linearity or use diluted samples. |

| Precipitation | Low solubility of 3-phenyl analog. | Keep DMSO concentration < 1% in final assay. Use BSA (0.1%) to help solubilize if necessary. |

References

-

Substrate Selectivity and Design

-

Järvinen, P., et al. (2021). "Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes." Chemical Research in Toxicology.

-

Context: Describes the synthesis and kinetic evaluation of 3-phenylcoumarins as selective probes for CYP1A1/1A2.[1]

-

-

Fluorescence Mechanism & Wavelengths

-

Chen, H., et al. (2014). "A highly selective turn-on fluorescent probe for Al(III) based on coumarin." Analyst.

- Context: While focused on Al(III), this paper details the spectral shifts (Ex/Em)

-

-

General Coumarin O-Dealkylation Protocols

-

Waxman, D. J., & Chang, T. K. (2006). "Use of 7-ethoxycoumarin to monitor cytochrome P450 activity."[2] Methods in Molecular Biology.

- Context: Provides the foundational methodology for coumarin-based microsomal assays which applies directly to the 7-methoxy-3-phenyl variant.

-

-

Perkin Reaction for Synthesis

Sources

- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

Application Note: High-Fidelity Protein Labeling with 7-Methoxy-3-phenylcoumarin Derivatives

This Application Note and Protocol guide details the methodology for labeling proteins with 7-Methoxy-3-phenylcoumarin (MPC) derivatives. This guide focuses on the N-hydroxysuccinimide (NHS) ester derivative, the most robust chemistry for conjugating this fluorophore to primary amines (Lysine residues) on proteins.[1]

Executive Summary

This compound (MPC) is a high-performance blue-emitting fluorophore distinguished by its large Stokes shift (typically >80 nm). Unlike standard coumarins (e.g., 7-hydroxycoumarin), the phenyl substitution at the 3-position extends the conjugated system, resulting in enhanced photostability and a significant separation between excitation and emission maxima.

This large Stokes shift effectively eliminates self-quenching and spectral cross-talk, making MPC derivatives ideal donors in FRET (Fluorescence Resonance Energy Transfer) applications and excellent labels for multicolor microscopy where excitation overlap must be minimized.

Key Photophysical Properties

| Parameter | Value (Approximate)* | Clinical/Experimental Significance |

| Excitation Max ( | 355 – 365 nm | Compatible with UV/Violet lasers (355 nm, 375 nm). |

| Emission Max ( | 440 – 450 nm | Bright blue fluorescence; distinct from GFP/FITC channels. |

| Stokes Shift | ~90 nm | Critical Advantage: Minimizes self-absorption and background. |

| Extinction Coefficient ( | ~18,000 - 22,000 | Moderate absorptivity requires efficient labeling stoichiometry. |

| Quantum Yield ( | 0.6 – 0.8 | Highly efficient fluorescence in aqueous buffers. |

*Note: Exact values depend on the specific linker structure (e.g., 4-acetic acid vs. 3-carboxylic acid derivatives) and solvent polarity.

Chemical Basis of Labeling

The labeling strategy relies on the nucleophilic attack of primary amines (N-terminus or

Reaction Mechanism

-

Activation: The MPC carboxylate is activated as an NHS ester.

-

Conjugation: At pH 8.3–8.5, the protein's lysine residues are deprotonated (

) and nucleophilically attack the carbonyl carbon of the NHS ester. -

Release: N-hydroxysuccinimide is released as a byproduct, forming a stable amide bond between the MPC fluorophore and the protein.

Visualizing the Reaction Pathway

Figure 1: Mechanism of amine-reactive conjugation between MPC-NHS ester and Protein Lysine residues.

Comprehensive Labeling Protocol

Phase 1: Materials Preparation

Reagents Required:

-

Protein of Interest: Purified, >90% purity. Concentration >2 mg/mL recommended.[2]

-

MPC-NHS Ester: Stored at -20°C, desiccated.

-

Anhydrous Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3] Must be high-grade anhydrous.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.[3]3. Avoid amine-containing buffers like Tris or Glycine. -

Purification Column: Sephadex G-25 (e.g., PD-10) or Zeba Spin Desalting Columns (7K MWCO).

Phase 2: Experimental Workflow

Step 1: Protein Buffer Exchange

If the protein is in Tris, Glycine, or Ammonium buffers, these will compete with the dye. Exchange the protein into 0.1 M Sodium Bicarbonate (pH 8.3) using dialysis or a desalting column.

-

Target Concentration: 2–10 mg/mL.[2] Higher concentrations improve labeling efficiency (

).

Step 2: Dye Stock Preparation

Dissolve the MPC-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .[1]

-

Critical: Prepare this immediately before use.[2] NHS esters hydrolyze rapidly in the presence of moisture.

Step 3: Conjugation Reaction

-

Calculate the molar excess of dye required. For most proteins (e.g., Antibodies, BSA), a 15- to 20-fold molar excess of dye is optimal.

-

Add the calculated volume of MPC-NHS stock dropwise to the protein solution while gently vortexing.

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C. Keep the reaction tube wrapped in foil to protect from light.

Step 4: Purification (Removal of Unreacted Dye)

-

Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4) or your desired storage buffer.

-

Load the reaction mixture onto the column.

-

Elute with PBS.[1] The labeled protein (high MW) will elute first as a fluorescent band. The free dye (low MW) will be retained longer.

-

Visual Cue: Under a handheld UV lamp (365 nm), the protein fraction will glow bright blue.

-

Visualizing the Workflow

Figure 2: Step-by-step workflow for MPC protein labeling.

Post-Labeling Analysis: Degree of Labeling (DOL)

To ensure the protein is functional and sufficiently bright, you must calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

Measure Absorbance

Measure the absorbance of the purified conjugate at 280 nm (

Correction Factor (CF)

Coumarins absorb slightly at 280 nm. You must correct the protein absorbance.

-

CF for MPC:

(This varies by derivative; check specific CoA).

Calculate DOL

Where: